BenchChemオンラインストアへようこそ!

Mexrenoate potassium anhydrous

Aldosterone antagonism Natriuretic response Renal pharmacology

Mexrenoate potassium anhydrous (SC-26714) is the open-ring potassium carboxylate salt of mexrenoic acid, offering water solubility distinct from spirolactone-class MRAs. It demonstrates 2.1–4.5× the antimineralocorticoid potency of spironolactone with negligible diuretic activity (<0.4% of hydrochlorothiazide), enabling precise aldosterone antagonism without confounding hemodynamic effects. The anhydrous form (MW 456.6 g/mol, CAS 41020-67-1) eliminates ~7.9% hydration mass variability inherent to the dihydrate, ensuring exact stoichiometry for quantitative pharmacology, analytical method validation, and PK/PD modeling. This compound serves as an essential high-potency reference standard for SAR studies comparing C7 substitution, lactone ring-opening, and MRA selectivity profiling.

Molecular Formula C24H33KO6
Molecular Weight 456.6 g/mol
CAS No. 41020-67-1
Cat. No. B1262501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexrenoate potassium anhydrous
CAS41020-67-1
Synonymsmexrenoate potassium
SC 26714
Molecular FormulaC24H33KO6
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.[K+]
InChIInChI=1S/C24H34O6.K/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27;/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27);/q;+1/p-1/t16-,17+,18+,20-,22+,23+,24-;/m1./s1
InChIKeyFYLPNLCXMZDAEE-CKPGHUGTSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mexrenoate Potassium Anhydrous (CAS 41020-67-1): A Steroidal Antimineralocorticoid with Quantified Potency Advantages Over Spironolactone for Research and Procurement Evaluation


Mexrenoate potassium anhydrous (developmental code SC-26714) is the monopotassium salt of mexrenoic acid, a synthetic steroidal hydroxy acid belonging to the antimineralocorticoid class [1]. Unlike the spirolactone-class agents spironolactone and eplerenone, mexrenoate potassium is the open-ring potassium carboxylate salt, endowing it with water solubility and distinct pharmacological properties [2]. It was developed by G.D. Searle & Company as part of the spirolactone discovery program but was never marketed, positioning it as an investigational reference compound for mechanistic aldosterone antagonism studies and structure-activity relationship (SAR) investigations [1]. Its anhydrous form (MW 456.6 g/mol, formula C₂₄H₃₃KO₆) provides a precisely defined stoichiometry without variable water of crystallization, which is critical for reproducible quantitative pharmacology and analytical method development [3].

Why Mexrenoate Potassium Anhydrous Cannot Be Interchanged with Spironolactone, Eplerenone, or Potassium Canrenoate in Quantitative Pharmacology Research


Steroidal mineralocorticoid receptor antagonists (MRAs) exhibit profound differences in intrinsic antimineralocorticoid potency, diuretic activity, selectivity for off-target steroid hormone receptors, aqueous solubility, and metabolic fate that preclude direct molar substitution in experimental protocols [1]. Mexrenoate potassium anhydrous demonstrates antimineralocorticoid potency that is 2.1-fold (dog) to 4.5-fold (rat) greater than spironolactone on an oral mg/kg basis, yet it is essentially devoid of diuretic activity (<0.4% of hydrochlorothiazide), decoupling natriuresis from antihypertensive efficacy in a manner distinct from both thiazide-type diuretics and other MRAs [2]. Additionally, mexrenoate potassium exists as a water-soluble open-ring carboxylate salt, whereas spironolactone and mexrenone are poorly water-soluble spirolactones, and potassium canrenoate—despite also being a potassium salt—has been shown to possess only approximately 0.3× the potency of spironolactone in human studies, compared to mexrenoate's substantially higher potency [3]. These three differentiation axes—potency, diuretic inactivity, and solubility—collectively mean that substituting mexrenoate potassium with any in-class analog would require extensive dose-response re-calibration and would alter the pharmacological profile of any experimental protocol.

Quantitative Differentiation Evidence for Mexrenoate Potassium Anhydrous Relative to Closest Analogs: A Comparator-Anchored Procurement Guide


Oral Antimineralocorticoid Potency: Mexrenoate Potassium Is 2.1× (Dog) to 4.5× (Rat) More Potent Than Spironolactone by Urinary Na/K Ratio Reversal

In a direct head-to-head comparative study, mexrenoate potassium (SC-26714) was evaluated against spironolactone for its ability to reverse aldosterone-depressed urinary log Na/K ratio in adrenalectomized rats and dogs. Dose-related natriuretic responses indexed by this metric showed mexrenoate to be 2.1 times as potent as spironolactone in the dog and 4.5 times as potent in the rat [1]. Antagonism of the sodium-retaining effects of aldosterone was achieved at oral doses of 1 mg/kg in the dog and approximately 1.8 mg/kg in the rat [1].

Aldosterone antagonism Natriuretic response Renal pharmacology In vivo potency ranking

Diuretic Inactivity Profile: Mexrenoate Potassium Exhibits Less Than 0.4% of Hydrochlorothiazide's Diuretic Potency, Decoupling Natriuresis from Antihypertensive Action

In a direct comparison within the same study, mexrenoate potassium was evaluated for diuretic activity based on sodium output in intact rats. It was essentially inactive as a diuretic, with an estimated potency of less than 0.4% that of hydrochlorothiazide [1]. Critically, the authors explicitly noted that diuretic potency was not indicative of antihypertensive potency—mexrenoate achieved equivalent blood pressure reduction to spironolactone despite near-total absence of diuretic activity [1].

Diuretic activity Sodium excretion Blood pressure pharmacology Mechanism of action differentiation

Antihypertensive Efficacy in Established Hypertension: Mexrenoate Potassium and Spironolactone Exhibit Equivalent Responses at 5 mg/kg/Day in the Page Hypertensive Dog Model

In a direct head-to-head comparison within dogs with established hypertension (Page model: remaining kidney decapsulated and cellophane-wrapped), mexrenoate potassium and spironolactone exhibited equivalent antihypertensive responses at an optimum oral dose of 5 mg/kg/day for either compound [1]. Initial antihypertensive responses were observed on the 2nd day of treatment and maximum responses on the 5th day, with recovery to pretreatment hypertensive levels occurring 72 hours after treatment cessation [1].

Antihypertensive efficacy Page hypertension model Blood pressure reduction In vivo pharmacology benchmarking

Reduced Antiandrogen Activity: Mexrenone (the Lactonic Form of Mexrenoic Acid) Exhibits One-Tenth the Antiandrogen Activity of Spironolactone at Equivalent Antimineralocorticoid Doses

Mexrenone (SC-25152, ZK-32055)—the lactonic form of mexrenoic acid, to which mexrenoate potassium is the open-ring potassium salt—was evaluated for selectivity against spironolactone. Bioassays in the rat demonstrated that SC-25152 achieves a 60% decrease in antiandrogenicity and a 4-fold increase in antimineralocorticoid activity compared to spironolactone, resulting in an overall reduction of antiandrogenic activity to approximately one-tenth that of spironolactone at doses giving equal antimineralocorticoid effect [1]. This dissociation was attributed to reduced affinity for the 5α-dihydrotestosterone (androgen) receptor of both human and rat prostate while maintaining affinity for the mineralocorticoid receptor similar to that of spironolactone [1].

Steroid receptor selectivity Antiandrogen activity Endocrine side-effect profiling SAR evaluation

Cross-Study Comparative Potency vs. Potassium Canrenoate: Mexrenoate Potassium (2.1–4.5× Spironolactone) Substantially Outperforms Potassium Canrenoate (~0.3× Spironolactone)

A cross-study potency comparison can be constructed using spironolactone as the common reference compound. In a human volunteer study by Ramsay et al. (1976), potassium canrenoate (SC-14266) was found to be significantly less potent than spironolactone, with a best estimate relative potency of approximately 0.3:1 (potassium canrenoate:spironolactone) on a weight or molar basis [1]. By contrast, mexrenoate potassium was 2.1–4.5 times more potent than spironolactone in animal models [2]. Using spironolactone as the bridge comparator, the inferred potency ratio of mexrenoate potassium to potassium canrenoate is approximately 7- to 15-fold, strongly favoring mexrenoate. Caveat: This is a cross-study, cross-species comparison and should be interpreted with appropriate caution.

Potency ranking Cross-study comparison MRA benchmarking Compound selection for renal pharmacology

Anhydrous Form Specification: Defined Stoichiometry (MW 456.6; C₂₄H₃₃KO₆) Eliminates Hydration-State Variability for Reproducible Dosing and Analytical Method Validation

Mexrenoate potassium exists in two forms: the anhydrous form (CAS 41020-67-1, MW 456.6 g/mol, C₂₄H₃₃KO₆) and the dihydrate form (CAS 43169-54-6, MW 492.6 g/mol, C₂₄H₃₇KO₈, incorporating 2H₂O per molecule) [1] [2]. The anhydrous form provides a precisely defined stoichiometry without variable water of crystallization, which is essential for accurate molar concentration calculations in in vitro assays and reproducible in vivo dosing. Vendors acknowledge that batch-specific molecular weights may vary due to the degree of hydration, directly affecting the solvent volumes required for stock solution preparation .

Anhydrous vs. dihydrate Analytical chemistry Formulation reproducibility Reference standard qualification

Optimal Research and Procurement Application Scenarios for Mexrenoate Potassium Anhydrous Based on Quantified Differentiation Evidence


Mechanistic Aldosterone Antagonism Studies Requiring High Potency Without Confounding Diuretic Effects

For in vivo studies investigating mineralocorticoid receptor blockade as a primary mechanism—such as aldosterone-driven cardiac fibrosis, renal injury, or vascular inflammation models—mexrenoate potassium anhydrous provides 2.1–4.5× greater antimineralocorticoid potency than spironolactone while exhibiting essentially no diuretic activity (<0.4% of hydrochlorothiazide) . This decoupling of MR antagonism from diuretic-driven volume depletion and electrolyte disturbances allows researchers to attribute observed cardiovascular or renal protective effects specifically to MR blockade rather than secondary hemodynamic changes. Equivalent antihypertensive efficacy to spironolactone at 5 mg/kg/day in the Page hypertensive dog model further validates its utility in hypertension mechanism studies .

Structure-Activity Relationship (SAR) Programs Comparing Open-Ring Carboxylate vs. Spirolactone MR Antagonists

Mexrenoate potassium anhydrous is the open-ring potassium carboxylate salt of mexrenoic acid, providing a direct structural comparator to its lactonic counterpart mexrenone (SC-25152) and to related spirolactones including spironolactone (7α-thioacetyl), canrenone (unsubstituted at C7), and eplerenone (9α,11α-epoxy-mexrenone) . The 7α-methoxycarbonyl substituent distinguishes it from canrenone and potassium canrenoate, while the open-ring hydroxy acid structure distinguishes it from all spirolactone-class agents. This makes mexrenoate potassium anhydrous an essential reference compound for medicinal chemistry programs exploring how C7 substitution and lactone ring-opening affect MR binding affinity, selectivity against androgen/progesterone/glucocorticoid receptors, and in vivo pharmacokinetics .

Analytical Reference Standard Procurement Requiring Defined Anhydrous Stoichiometry

For analytical chemistry laboratories developing HPLC, LC-MS/MS, or dissolution methods for steroidal MRA quantification, the anhydrous form (CAS 41020-67-1, MW 456.6 g/mol) provides an exact stoichiometric reference without the ~7.9% mass variability introduced by the dihydrate form (CAS 43169-54-6, MW 492.6 g/mol) . This is critical for method validation, system suitability testing, and preparation of accurate calibration standards where even small mass errors propagate through the entire analytical workflow. Vendors explicitly note that batch-specific molecular weights vary with the degree of hydration, underscoring the procurement importance of specifying the anhydrous form for applications demanding quantitative accuracy .

Comparative MRA Potency Benchmarking for Preclinical Candidate Selection and Pharmacodynamic Modeling

For preclinical drug discovery programs conducting head-to-head MRA potency comparisons, mexrenoate potassium anhydrous serves as a high-potency steroidal benchmark. Its quantified potency advantages—2.1–4.5× spironolactone (direct comparison) and an estimated 7–15× potassium canrenoate (cross-study inference via spironolactone bridge) —provide a defined upper reference point for steroidal MRA potency. Combined with its water solubility advantage over lactone-based MRAs and its reduced antiandrogen liability relative to spironolactone (inferred from mexrenone data) , mexrenoate potassium anhydrous enables PK/PD modeling studies that require a soluble, potent MRA with minimized off-target endocrine pharmacology. The temporal response profile established in the Page hypertensive dog model (onset day 2, maximum day 5, recovery at 72 hours post-cessation) further supports its use in pharmacodynamic time-course studies.

Quote Request

Request a Quote for Mexrenoate potassium anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.